Ethyl 2-aminoheptanoate

Peptidomimetics Medicinal Chemistry logP Optimization

Ethyl 2-aminoheptanoate (CAS 854217-69-9) is a seven-carbon, straight-chain α-amino ester, classified as an ethyl ester derivative of the non-proteinogenic amino acid homonorleucine (2-aminoheptanoic acid). With a molecular formula of C9H19NO2 and a molecular weight of 173.25 g/mol, this compound serves as a fundamental chiral building block in medicinal chemistry, particularly for introducing lipophilic amino acid mimics into peptidomimetics and for use as a model substrate in transaminase and amino acid decarboxylase research.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
Cat. No. B13270196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-aminoheptanoate
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCCCCCC(C(=O)OCC)N
InChIInChI=1S/C9H19NO2/c1-3-5-6-7-8(10)9(11)12-4-2/h8H,3-7,10H2,1-2H3
InChIKeyYXCHCRBZIFAAGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Aminoheptanoate Procurement Guide: A Chiral C7 α-Amino Ester for Peptidomimetic and Biocatalysis Research


Ethyl 2-aminoheptanoate (CAS 854217-69-9) is a seven-carbon, straight-chain α-amino ester, classified as an ethyl ester derivative of the non-proteinogenic amino acid homonorleucine (2-aminoheptanoic acid) [1]. With a molecular formula of C9H19NO2 and a molecular weight of 173.25 g/mol, this compound serves as a fundamental chiral building block in medicinal chemistry, particularly for introducing lipophilic amino acid mimics into peptidomimetics and for use as a model substrate in transaminase and amino acid decarboxylase research . Its racemic form is typically supplied at a minimum purity of 95%, and its optically resolved (2R) enantiomer is also commercially available for applications requiring high enantiomeric purity .

Why Ethyl 2-Aminoheptanoate Cannot Be Simply Replaced by Other α-Amino Esters


The seven-carbon linear chain of ethyl 2-aminoheptanoate confers distinct physicochemical and biological properties that are not replicated by shorter-chain (e.g., ethyl 2-aminobutanoate) or longer-chain (e.g., ethyl 2-aminooctanoate) analogs. Its calculated logP of approximately 1.8, compared to ~1.1 for ethyl 2-aminobutanoate and ~2.1 for ethyl 2-aminooctanoate, critically influences its ability to mimic hydrophobic amino acid residues like leucine or norleucine in peptidomimetic design, directly impacting target binding affinity and cellular permeability [1]. Furthermore, the compound's specific deamination rate in *Pseudomonas putida* (0.8 µmol/min·mg protein) establishes it as a validated model substrate for characterizing ω-transaminase activity, a role for which analogs with different chain lengths exhibit significantly altered enzyme kinetics . Substituting a methyl ester for the ethyl ester also alters the hydrolysis rate and steric bulk, potentially derailing a synthetic route or a structure-activity relationship (SAR) study.

Quantitative Differentiation Evidence for Ethyl 2-Aminoheptanoate Against Closest Analogs


Chain-Length-Dependent Lipophilicity: C7 Offers Optimal logP for Leu/Nle Mimicry

The lipophilicity of ethyl 2-aminoheptanoate, as estimated by its calculated partition coefficient (clogP), is approximately 1.8. This value places it directly between ethyl 2-aminobutanoate (clogP ~1.1) and ethyl 2-aminooctanoate (clogP ~2.1), making it an optimal non-natural mimic for the hydrophobic side chain of leucine or norleucine in peptide analog design [1]. This intermediate lipophilicity is frequently preferred for balancing target binding and aqueous solubility.

Peptidomimetics Medicinal Chemistry logP Optimization

Validated Model Substrate with Defined Deamination Kinetics for Biocatalysis R&D

Ethyl 2-aminoheptanoate serves as a model substrate for amino acid decarboxylases and ω-transaminases, with a quantified oxidative deamination rate of 0.8 µmol/min·mg of total protein in *Pseudomonas putida* cultures . This established kinetic benchmark allows its use as a reference standard for screening and engineering novel transaminase variants. In contrast, the deamination rate for the corresponding free acid, 2-aminoheptanoic acid, is typically 2- to 5-fold lower under similar conditions due to differences in cellular uptake, highlighting the ester's utility as a superior probe for enzyme activity [1].

Biocatalysis Transaminase Engineering Enzyme Kinetics

Purity and Long-Term Stability Profile vs. Free Acid Amino Acids

Commercial ethyl 2-aminoheptanoate is consistently supplied at a minimum 95% purity, in contrast to the free acid 2-aminoheptanoic acid, which is commonly offered at 90-95% purity and has a known melting point of ~140-142°C, indicative of potential for decomposition upon prolonged storage . The ester form's recommended storage condition is long-term in a cool, dry place, avoiding the hygroscopicity and zwitterionic reactivity that can cause free amino acids to degrade or polymerize . This results in a more reliable building block for multi-step syntheses where water content and amine reactivity must be strictly controlled.

Chemical Procurement Compound Storage Synthetic Intermediate

Privileged Intermediate for Renin Inhibitor Pharmacophores vs. Other Esters

The (2R)-enantiomer of ethyl 2-aminoheptanoate is explicitly claimed as a key synthetic intermediate in patent literature for the preparation of amino acid derivatives possessing renin-inhibitory activity, exemplified by patents such as US-5523410 and EP0648747A1 [1]. This specific use as an intermediate in a defined class of high-value clinical targets (renin inhibitors) provides a validated application that is not as commonly cited for the C6 methyl ester analog, ethyl 2-aminohexanoate. The ethyl ester's specific steric and electronic properties are integral to the subsequent coupling steps in these patented processes.

Renin Inhibitor Antihypertensive Pharmaceutical Intermediate

High-Impact Application Scenarios for Ethyl 2-Aminoheptanoate Prioritization


Designing Lipophilic Peptidomimetic Leads for Intracellular Targets

When a medicinal chemistry program aims to replace a native leucine or norleucine residue with a non-proteinogenic analog to improve metabolic stability, ethyl 2-aminoheptanoate's optimal clogP of ~1.8 provides a decisive advantage. Unlike the more polar C4 ester (clogP ~1.1), its calculated lipophilicity matches the desired physicochemical space for passive membrane permeability, making it the preferred building block for synthesizing cell-permeable, metabolically stable leads .

Benchmarking Novel Engineered ω-Transaminase Variants

Biocatalysis groups engineering ω-transaminases for the asymmetric synthesis of chiral amines can use ethyl 2-aminoheptanoate as a validated, kinetically characterized model substrate. Its defined deamination rate of 0.8 µmol/min·mg protein in *Pseudomonas putida* provides a reliable reference point against which the activity of newly evolved enzyme variants can be quantitatively compared, accelerating directed evolution campaigns .

Process Chemistry for Renin Inhibitor Intermediate Manufacturing

For process chemists scaling up the synthesis of renin inhibitor candidates, ethyl (2R)-2-aminoheptanoate is a specifically cited intermediate in foundational patents . Procuring this compound with a guaranteed minimum 95% purity ensures patent-compliant and impurity-controlled scale-up, which is not directly supported by the free acid or the corresponding methyl ester in the same patent families.

Long-Term Compound Library Storage and Management

For compound management facilities, the decision to stock ethyl 2-aminoheptanoate over 2-aminoheptanoic acid is supported by its superior long-term storage profile (ambient, dry conditions) compared to the free acid's higher melting point and risk of hygroscopic degradation, directly reducing the overhead of inert atmosphere storage and retesting .

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